molecular formula C29H29N5O3 B317540 ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B317540
M. Wt: 495.6 g/mol
InChI Key: IFHKSMSTWTUXMD-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-indol-3-yl)-4-(4-morpholinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that features a unique combination of indole, morpholine, phenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine and phenyl groups. The final step involves the formation of the triazole ring and the esterification to form the ethyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1H-indol-3-yl)-4-(4-morpholinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 5-(1H-indol-3-yl)-4-(4-morpholinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1H-indol-3-yl)-4-(4-piperidinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-(1H-indol-3-yl)-4-(4-pyrrolidinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Ethyl 5-(1H-indol-3-yl)-4-(4-morpholinophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain piperidine or pyrrolidine groups. The morpholine group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-4-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C29H29N5O3/c1-2-37-29(35)27-31-34(23-8-4-3-5-9-23)28(25-20-30-26-11-7-6-10-24(25)26)33(27)22-14-12-21(13-15-22)32-16-18-36-19-17-32/h3-15,20,28,30H,2,16-19H2,1H3

InChI Key

IFHKSMSTWTUXMD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CNC5=CC=CC=C54)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CNC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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